molecular formula C8H5ClF3NO3 B1392642 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid CAS No. 1221792-35-3

3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B1392642
CAS No.: 1221792-35-3
M. Wt: 255.58 g/mol
InChI Key: OSUAAIABKQEPMD-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid: is a chemical compound with the molecular formula C8H5ClF3NO3 . It is a derivative of isonicotinic acid, characterized by the presence of a chloro, methoxy, and trifluoromethyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid typically involves the chlorination and methoxylation of a trifluoromethyl-substituted pyridine derivative. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic processes and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry: In chemistry, 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology and Medicine: Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for developing products with specific desired characteristics .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c1-16-6-5(9)4(7(14)15)3(2-13-6)8(10,11)12/h2H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUAAIABKQEPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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